molecular formula C25H31N3O3 B4502806 5-(3,4-dimethylphenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B4502806
M. Wt: 421.5 g/mol
InChI Key: UFWLVSQNVQTLKM-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole carboxamides. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Chemistry

    Synthesis of derivatives: Researchers may explore the synthesis of various derivatives to study structure-activity relationships.

    Catalysis: The compound or its derivatives could be used as ligands in catalytic processes.

Biology and Medicine

    Pharmacological studies: The compound may be investigated for potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Biochemical assays: It could be used in assays to study enzyme interactions or receptor binding.

Industry

    Material science: The compound might find applications in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic synthesis. The process may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the carboxamide group: This step often involves the reaction of an amine with a carboxylic acid derivative.

    Introduction of the substituents: The various substituents (e.g., 3,4-dimethylphenyl, 5-methylfuran-2-yl, 4-methylpiperidin-1-yl) are introduced through specific reactions such as alkylation, acylation, or coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and piperidine rings.

    Reduction: Reduction reactions could target the oxazole ring or the carboxamide group.

    Substitution: Substitution reactions may occur at the aromatic rings or the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at specific positions.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The molecular targets could include kinases, ion channels, or G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide: Lacks the furan and piperidine substituents.

    N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide: Lacks the dimethylphenyl group.

Uniqueness

The unique combination of substituents in 5-(3,4-dimethylphenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide may confer distinct biological activities or chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy or selectivity.

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3/c1-16-9-11-28(12-10-16)22(23-8-6-19(4)30-23)15-26-25(29)21-14-24(31-27-21)20-7-5-17(2)18(3)13-20/h5-8,13-14,16,22H,9-12,15H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWLVSQNVQTLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)C)C4=CC=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-dimethylphenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(3,4-dimethylphenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-(3,4-dimethylphenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-(3,4-dimethylphenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
5-(3,4-dimethylphenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
5-(3,4-dimethylphenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

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